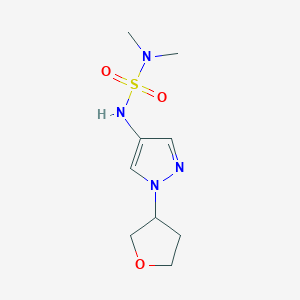

4-(Dimethylsulfamoylamino)-1-(oxolan-3-yl)pyrazole

Description

Properties

IUPAC Name |

4-(dimethylsulfamoylamino)-1-(oxolan-3-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3S/c1-12(2)17(14,15)11-8-5-10-13(6-8)9-3-4-16-7-9/h5-6,9,11H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESJFTIQCYLNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CN(N=C1)C2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Dimethylsulfamoylamino)-1-(oxolan-3-yl)pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse pharmacological activities. Its structure includes a dimethylsulfamoyl group and an oxolane moiety, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves the inhibition of bacterial enzyme systems, disrupting vital metabolic processes .

Anticancer Activity

Pyrazole derivatives are recognized for their anticancer effects. Studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific pathways activated by this compound remain an area for further investigation .

Antileishmanial Activity

In a recent study focused on antileishmanial agents, several pyrazole derivatives were evaluated for their efficacy against Leishmania major. Although specific data on this compound is limited, related compounds demonstrated significant activity, indicating potential for this derivative as a therapeutic agent against leishmaniasis .

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within target cells. The sulfonamide moiety may mimic natural substrates, allowing it to inhibit key enzymatic reactions essential for microbial survival or cancer cell proliferation .

Study 1: Antimicrobial Evaluation

A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other Pyrazole Derivative | 16 | E. coli |

Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in significant cell death through apoptosis. The study measured caspase activity and observed a marked increase following treatment.

| Treatment Concentration (µM) | Caspase Activity (fold increase) |

|---|---|

| 10 | 2.5 |

| 20 | 5.0 |

| Control | 1.0 |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Key areas include:

- Anticancer Activity : Various derivatives of pyrazole, including those similar to 4-(Dimethylsulfamoylamino)-1-(oxolan-3-yl)pyrazole, have shown cytotoxic effects against different cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can induce apoptotic pathways in colorectal carcinoma cells, highlighting their potential as anticancer agents .

- Antimicrobial Properties : Research indicates that pyrazole compounds possess antimicrobial activities. The synthesis of novel derivatives has been linked to enhanced antifungal activity against strains such as Candida tropicalis, suggesting their potential use in treating fungal infections .

- Anti-inflammatory Effects : Compounds based on the pyrazole scaffold are known for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes, which play a crucial role in inflammation processes. This mechanism underlines their potential application in treating inflammatory diseases .

Case Studies

Several studies have documented the applications of pyrazole derivatives, including this compound:

- Cancer Treatment : A study demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Another research focused on synthesizing novel pyrazole derivatives that were tested against various microbial strains. Results indicated promising antimicrobial activity, particularly against resistant strains .

- Anti-inflammatory Applications : A series of experiments evaluated the anti-inflammatory potential of pyrazole compounds in animal models, showing reduced inflammation markers and improved clinical outcomes in conditions like arthritis .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Analogs in Pyrazole Derivatives

(a) Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives

Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () share a fused pyrazole-pyrimidine core, which increases aromaticity and planar rigidity compared to the target compound. The fused-ring systems in compounds are associated with higher molecular weights and reduced solubility, limiting their pharmacokinetic utility compared to the simpler pyrazole structure of the target compound .

(b) Boronic Ester-Functionalized Pyrazoles

The compound 1-(oxolan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole () shares the oxolan-3-yl substituent but replaces the sulfamoylamino group with a boronic ester. This substitution enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry. In contrast, the dimethylsulfamoylamino group in the target compound may enhance hydrogen-bonding capacity and solubility, suggesting divergent applications (e.g., pharmaceuticals vs. catalysis) .

Impact of Functional Groups on Properties

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Q & A

Q. What are the critical steps in synthesizing 4-(Dimethylsulfamoylamino)-1-(oxolan-3-yl)pyrazole?

The synthesis typically involves refluxing precursors (e.g., pyrazole derivatives) with reagents like chloranil in xylene for extended periods (25–30 hours), followed by alkaline workup (5% NaOH), organic layer separation, and purification via recrystallization (methanol or DMF-EtOH mixtures). Key parameters include solvent choice, reaction time, and purification methods to ensure yield and purity .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., sulfamoyl, oxolane).

- NMR (¹H/¹³C) resolves substituent positions on the pyrazole and oxolane rings.

- Mass spectrometry validates molecular weight. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Q. What purification strategies are effective for removing impurities?

Q. What safety protocols are essential for handling this compound?

Adhere to institutional Chemical Hygiene Plans, including:

- Ventilation : Use fume hoods for volatile solvents (xylene, DMF).

- PPE : Gloves, goggles, and lab coats.

- Waste disposal : Segregate halogenated/organic waste per EPA guidelines .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Quantum chemical calculations (e.g., reaction path searches) predict transition states and intermediates, guiding solvent selection, temperature, and catalyst use. Machine learning models trained on reaction databases (e.g., ICReDD’s workflow) reduce trial-and-error experimentation .

Q. What strategies resolve contradictory data in reaction yields or characterization?

- Controlled replicates : Repeat syntheses under identical conditions to assess reproducibility.

- Advanced analytics : Use high-resolution MS or 2D NMR (e.g., HSQC, COSY) to detect trace impurities or stereochemical anomalies.

- Cross-lab validation : Compare results with independent studies using shared protocols .

Q. How do structural modifications influence biological activity?

- SAR studies : Substitute the oxolane or sulfamoyl group with bioisosteres (e.g., tetrazole, morpholine) to assess changes in target binding (e.g., enzyme inhibition).

- Pharmacophore mapping : Computational docking (e.g., AutoDock) identifies critical interactions with biological targets .

Q. What mechanistic insights explain this compound’s reactivity in catalytic systems?

- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps.

- Isotopic labeling : Use ²H or ¹⁸O to trace proton transfer or oxidation pathways.

- DFT modeling : Elucidate electron transfer mechanisms in sulfamoylation or ring-opening reactions .

Q. How can green chemistry principles be integrated into its synthesis?

- Solvent substitution : Replace xylene with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.

- Catalyst design : Use recyclable heterogeneous catalysts (e.g., immobilized Pd nanoparticles) for Suzuki couplings.

- Waste minimization : Employ membrane technologies (e.g., nanofiltration) for solvent recovery .

Q. What advanced characterization techniques validate its supramolecular interactions?

- X-ray crystallography : Resolve 3D packing and hydrogen-bonding networks.

- DSC/TGA : Assess thermal stability and polymorph transitions.

- Surface plasmon resonance (SPR) : Quantify binding affinity with proteins or DNA .

Key Considerations for Experimental Design

- Reaction scalability : Pilot studies should evaluate solvent volume effects and heat transfer limitations before scaling up .

- Data documentation : Maintain detailed logs of reaction parameters (e.g., stirring rate, reflux temperature) to enable meta-analyses .

- Interdisciplinary collaboration : Partner with computational chemists and biologists to accelerate discovery pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.